

Technical Guide: 1-(Phenylmethyl)-2-azetidinemethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Benzylazetidin-2-yl)methanamine

Cat. No.: B112649

[Get Quote](#)

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Structure, Properties, and Synthesis of 1-(Phenylmethyl)-2-azetidinemethanamine

Disclaimer

Direct experimental data for 1-(Phenylmethyl)-2-azetidinemethanamine is not readily available in the current scientific literature. The information presented in this guide is based on established knowledge of structurally related compounds, including N-benzyl azetidines and 2-substituted azetidine derivatives. This document is intended to provide a foundational and exploratory framework for researchers interested in this specific molecule.

Core Structure and Chemical Identity

1-(Phenylmethyl)-2-azetidinemethanamine is a saturated four-membered heterocyclic compound. Its structure consists of an azetidine ring substituted at the nitrogen atom (position 1) with a phenylmethyl (benzyl) group and at carbon position 2 with a methanamine (aminomethyl) group.

IUPAC Name: 1-(Phenylmethyl)-2-azetidinemethanamine

Synonyms: 1-Benzyl-2-(aminomethyl)azetidine

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(Phenylmethyl)-2-azetidinemethanamine based on data from analogous compounds such as N-benzyl-3-hydroxyazetidine and other substituted azetidines.[\[1\]](#)

Property	Predicted Value	Reference Compound(s)
Molecular Formula	C ₁₁ H ₁₆ N ₂	-
Molecular Weight	176.26 g/mol	-
XLogP3	~1.5 - 2.5	N-Benzyl-3-hydroxyazetidine [1]
Hydrogen Bond Donor Count	1	-
Hydrogen Bond Acceptor Count	2	-
Rotatable Bond Count	3	-
Topological Polar Surface Area	~38 Å ²	N-Benzyl-3-hydroxyazetidine [1]

Potential Biological Activity

Azetidine derivatives are a significant class of compounds in medicinal chemistry, with a broad spectrum of biological activities.[\[2\]](#)[\[3\]](#) The core azetidine scaffold is present in numerous approved drugs.[\[2\]](#) While the specific activity of 1-(Phenylmethyl)-2-azetidinemethanamine is unknown, its structural motifs suggest potential for various pharmacological applications.

Substituted azetidines have been investigated for their roles as:

- Antibacterial agents: The azetidin-2-one (β-lactam) ring is a cornerstone of many antibiotics.[\[4\]](#)[\[5\]](#)

- Anticancer agents[3][6]
- Antiviral agents[3]
- Neurotransmitter reuptake inhibitors: Certain 3-substituted azetidines have been explored as triple reuptake inhibitors.[7]
- Enzyme inhibitors[2]

The presence of the N-benzyl group can influence the lipophilicity and binding interactions of the molecule with biological targets. The 2-aminomethyl substituent provides a primary amine group that can be crucial for forming salt bridges or other interactions within a binding site.

Experimental Protocols

Due to the lack of direct synthetic procedures for 1-(Phenylmethyl)-2-azetidinemethanamine, a plausible multi-step synthesis is proposed based on established methods for preparing substituted azetidines. A common strategy involves the synthesis of a precursor, such as a protected azetidine-2-carboxylic acid or azetidin-2-one, followed by functional group manipulations.

Proposed Synthetic Pathway: A General Protocol

A potential route to 1-(Phenylmethyl)-2-azetidinemethanamine could start from a suitable precursor like (S)-azetidine-2-carboxylic acid. The synthesis would involve N-benzylation, conversion of the carboxylic acid to an amide, and subsequent reduction to the amine.

Step 1: N-Benzylation of Azetidine-2-carboxylic Acid

- Materials: (S)-Azetidine-2-carboxylic acid, benzyl bromide, a suitable base (e.g., K_2CO_3 or $NaHCO_3$), and a polar aprotic solvent (e.g., DMF or acetonitrile).
- Procedure:
 - Dissolve (S)-azetidine-2-carboxylic acid and the base in the chosen solvent.
 - Add benzyl bromide dropwise to the stirred solution at room temperature.

- Heat the reaction mixture (e.g., to 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and perform an aqueous workup.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 1-benzyl-azetidine-2-carboxylic acid.

Step 2: Amide Formation

- Materials: 1-Benzyl-azetidine-2-carboxylic acid, a coupling agent (e.g., HATU, HOBr/EDC), a base (e.g., DIPEA), and a source of ammonia (e.g., ammonium chloride).
- Procedure:
 - Dissolve 1-benzyl-azetidine-2-carboxylic acid, the coupling agent, and ammonium chloride in an anhydrous polar aprotic solvent like DMF.
 - Add the base (DIPEA) to the mixture and stir at room temperature.
 - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
 - Perform an aqueous workup and extract the product with an organic solvent.
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate.
 - Purify the resulting amide by column chromatography.

Step 3: Reduction of the Amide to the Amine

- Materials: The amide from Step 2, a reducing agent (e.g., LiAlH_4 or $\text{BH}_3 \cdot \text{THF}$ complex), and an anhydrous ether solvent (e.g., THF or diethyl ether).

- Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., argon), suspend the reducing agent in the anhydrous solvent.
- Cool the suspension to 0 °C.
- Add a solution of the amide in the same solvent dropwise.
- Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).
- Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.
- Filter the resulting precipitate and wash it with the ether solvent.
- Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude 1-(phenylmethyl)-2-azetidinemethanamine.
- Further purification can be achieved by distillation or column chromatography.

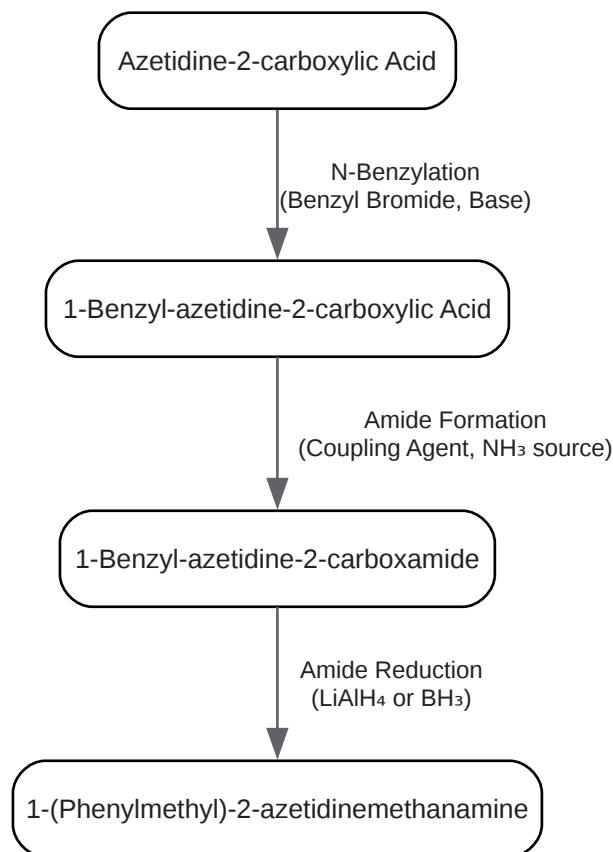
Characterization of Analogous Compounds

The structural characterization of the final product would rely on standard spectroscopic techniques. Based on data for similar N-benzyl and 2-substituted azetidines, the following spectral characteristics would be expected.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:

- Aromatic protons of the benzyl group would appear in the range of δ 7.2-7.4 ppm.
- The benzylic methylene protons (PhCH₂) would likely appear as a singlet or an AB quartet around δ 3.5-4.0 ppm.

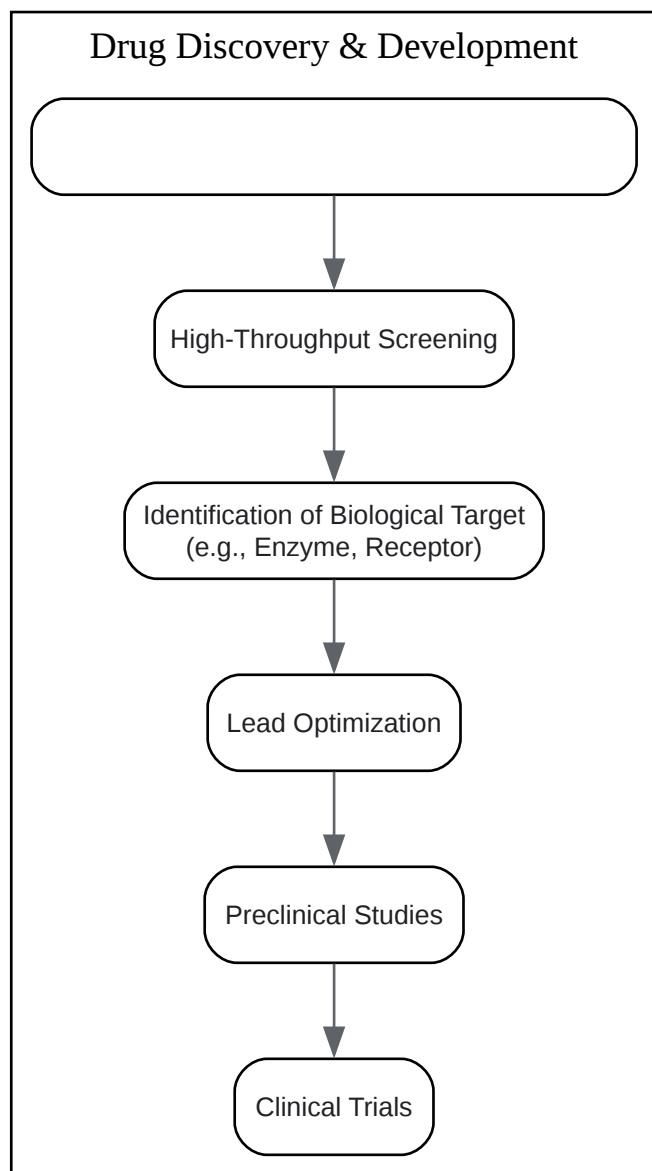

- The protons of the azetidine ring would show complex multiplets in the upfield region (δ 2.0-4.0 ppm).
- The aminomethyl protons (CH_2NH_2) would appear as a singlet or multiplet, and the NH_2 protons would be a broad singlet.
- ^{13}C NMR:
 - Aromatic carbons would resonate in the δ 125-140 ppm region.
 - The benzylic carbon would be expected around δ 50-60 ppm.
 - The carbons of the azetidine ring and the aminomethyl group would appear in the upfield region.

Mass Spectrometry (MS):

- The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
- Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the azetidine ring.

Visualizations

Logical Relationship: Proposed Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A proposed synthetic workflow for 1-(Phenylmethyl)-2-azetidinemethanamine.

Signaling Pathway: General Role of Azetidines in Drug Development

As no specific signaling pathway is known for the target compound, a conceptual diagram illustrating the general role of novel azetidine derivatives in the drug discovery process is provided.

[Click to download full resolution via product page](#)

Caption: A conceptual diagram of the role of novel azetidines in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- To cite this document: BenchChem. [Technical Guide: 1-(Phenylmethyl)-2-azetidinemethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112649#1-phenylmethyl-2-azetidinemethanamine-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com